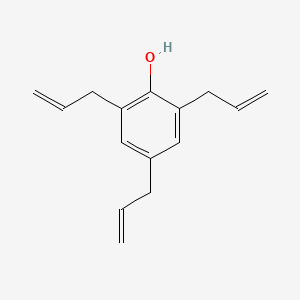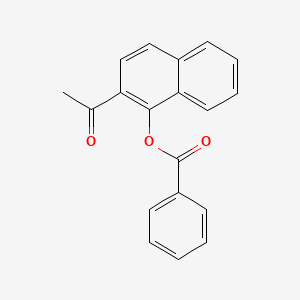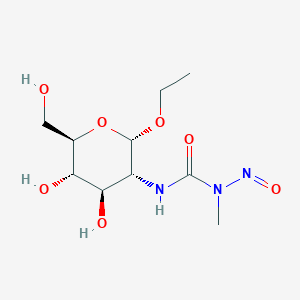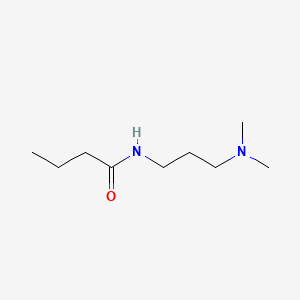
N-(3-(Dimethylamino)propyl)butyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(Dimethylamino)propyl)butyramide is an organic compound with the molecular formula C9H20N2O. It is a derivative of butyramide, where the butyramide moiety is substituted with a dimethylamino propyl group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(3-(Dimethylamino)propyl)butyramide can be synthesized through the reaction of butyric acid with N,N-dimethyl-1,3-propanediamine. The reaction typically involves the use of a dehydrating agent to facilitate the formation of the amide bond. The reaction conditions often include heating the mixture under reflux to ensure complete reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. The compound is then purified through techniques such as distillation or recrystallization to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
N-(3-(Dimethylamino)propyl)butyramide undergoes various chemical reactions, including:
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Hydrolysis: Butyric acid and N,N-dimethyl-1,3-propanediamine.
Oxidation: Corresponding amides or carboxylic acids.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-(Dimethylamino)propyl)butyramide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(3-(Dimethylamino)propyl)butyramide involves its interaction with various molecular targets. The compound can act as a substrate for enzymes that hydrolyze amide bonds, leading to the release of butyric acid and N,N-dimethyl-1,3-propanediamine . These products can then participate in various metabolic pathways, influencing cellular processes and biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
N-(3-(Dimethylamino)propyl)methacrylamide: Similar in structure but contains a methacrylamide group instead of a butyramide group.
N,N-Dimethylaminopropylamine: Lacks the amide functionality but shares the dimethylamino propyl group.
Uniqueness
N-(3-(Dimethylamino)propyl)butyramide is unique due to its specific combination of the butyramide and dimethylamino propyl groups. This combination imparts distinct chemical and physical properties, making it suitable for a variety of applications in different fields .
Properties
CAS No. |
53201-67-5 |
|---|---|
Molecular Formula |
C9H20N2O |
Molecular Weight |
172.27 g/mol |
IUPAC Name |
N-[3-(dimethylamino)propyl]butanamide |
InChI |
InChI=1S/C9H20N2O/c1-4-6-9(12)10-7-5-8-11(2)3/h4-8H2,1-3H3,(H,10,12) |
InChI Key |
AOVABFFPPHZBST-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NCCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Iodo-2-[[2-(2-nitrophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13950413.png)
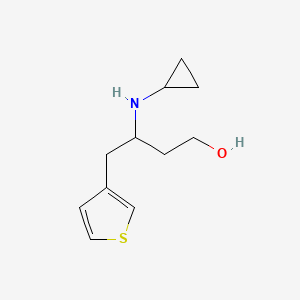
![6H-Imidazo[1,5,4-de]quinoxaline](/img/structure/B13950423.png)
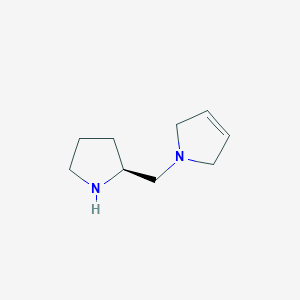
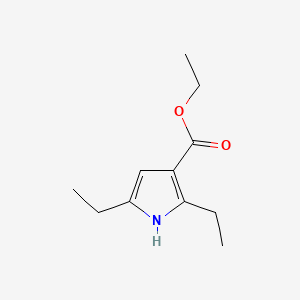

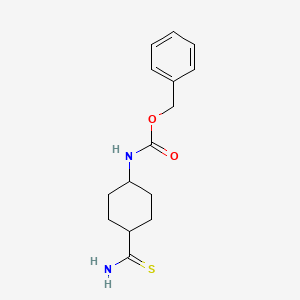

![1-{3,6-Bis[4-(trifluoromethyl)phenyl]-1,2,4,5-tetrazin-1(2H)-yl}propan-1-one](/img/structure/B13950473.png)
